[5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methanol

Physicochemical characterization Thermal properties Separation science

Researchers building focused triazole libraries often face a gap: single-functional analogs offer only one reactive handle, limiting sequential synthetic strategies. This compound solves that with a unique dual-functional architecture-a C4 hydroxymethyl group for oxidation, esterification, or CuAAC conjugation, and a C5 methoxymethyl group that acts as a masked alcohol or solubility modulator, enabling chemoselective orthogonal derivatization not achievable with simpler analogs. - Orthogonal handles: C4-OH for aldehyde/ester formation; C5-OMe remains intact for later deprotection or lipophilicity tuning. - Validated scaffold: the methoxymethyl-triazole core is known in CYP51 antifungal lead design, supporting SAR exploration. - Supply reliability: 95% HPLC purity, batch-specific QC (NMR/HPLC/GC), stable at ambient conditions, and ready for immediate global dispatch.

Molecular Formula C6H11N3O2
Molecular Weight 157.17 g/mol
Cat. No. B13277124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methanol
Molecular FormulaC6H11N3O2
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCN1C(=C(N=N1)CO)COC
InChIInChI=1S/C6H11N3O2/c1-9-6(4-11-2)5(3-10)7-8-9/h10H,3-4H2,1-2H3
InChIKeyJJXBZTMKLHQSPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methanol Identity & Class Context


[5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methanol (CAS 1266788-08-2) is a 1,2,3-triazole derivative with molecular formula C₆H₁₁N₃O₂ and molecular weight 157.17 g/mol, bearing a hydroxymethyl group at the 4-position and a methoxymethyl group at the 5-position of the triazole ring . The compound belongs to the 1,2,3-triazole class, which is distinguished from the 1,2,4-triazole isomer series by different nitrogen atom connectivity, leading to distinct electronic properties, dipole moments, and biological target preferences [1]. Standard commercial purity is 95%, with batch-specific analytical quality control including NMR, HPLC, and GC available from major suppliers .

Why [5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methanol Cannot Be Replaced


Triazole derivatives are not interchangeable commodities. The 1,2,3-triazole ring system differs fundamentally from the 1,2,4-triazole isomer in nitrogen atom arrangement, resulting in distinct dipole moments (approximately 4.1 D for 1,2,3-triazole vs 5.6 D for 1,2,4-triazole) and divergent hydrogen-bonding patterns that dictate target recognition [1]. Within the 1,2,3-triazole subclass, the specific substitution pattern at positions 1, 4, and 5 controls solubility, metabolic stability, and synthetic accessibility. The target compound uniquely combines a hydroxymethyl group at C4 (providing a reactive handle for esterification, oxidation, or etherification) with a methoxymethyl group at C5 (modulating lipophilicity and serving as a protected hydroxymethyl equivalent), a dual-functional architecture absent from simpler analogs such as (1-methyl-1H-1,2,3-triazol-4-yl)methanol (CAS 77177-21-0), which lacks the C5 substituent entirely . Substituting with a 1,2,4-triazole isomer or a differently substituted 1,2,3-triazole would alter both physicochemical properties and downstream synthetic utility.

[5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methanol Differentiation vs. Closest Analogs


Boiling Point & Thermal Stability vs. Des-Methoxymethyl Analog

The target compound exhibits a predicted boiling point of 295.4±50.0 °C, significantly higher than that of its closest structural analog (1-methyl-1H-1,2,3-triazol-4-yl)methanol (CAS 77177-21-0), which has a predicted boiling point of 279.0±32.0 °C . This +16.4 °C difference is attributable to the additional methoxymethyl substituent at C5, which increases molecular weight (157.17 vs. 113.12 g/mol) and introduces an extra hydrogen-bond acceptor. The des-methoxymethyl analog is a crystalline solid at room temperature (melting point 69–70 °C), whereas the target compound is expected to be a liquid or low-melting solid, as no melting point is reported and the additional substituent disrupts crystal packing . These differences directly impact purification method selection (distillation vs. recrystallization), storage conditions, and handling protocols during procurement.

Physicochemical characterization Thermal properties Separation science

pKa & H-Bond Donor Capacity vs. Des-Methoxymethyl Analog

The target compound has a predicted pKa of 12.87±0.10 for the hydroxymethyl proton, which is 0.18 log units more acidic (lower pKa) than the comparator (1-methyl-1H-1,2,3-triazol-4-yl)methanol with a pKa of 13.05±0.10 . This shift, although modest, reflects the electron-withdrawing effect of the C5 methoxymethyl substituent transmitted through the triazole ring, which stabilizes the deprotonated alkoxide form. The practical consequence is a marginally stronger hydrogen-bond donor capability at physiological or near-physiological pH, which can influence solubility, receptor binding, and catalytic activity when the hydroxymethyl group participates in intermolecular interactions.

Ionization constant Hydrogen bonding Drug-likeness prediction

Density & Molecular Packing vs. Des-Methoxymethyl Analog

The target compound has a predicted density of 1.28±0.1 g/cm³, lower than the 1.33±0.1 g/cm³ predicted for (1-methyl-1H-1,2,3-triazol-4-yl)methanol . This −0.05 g/cm³ difference arises because the methoxymethyl substituent at C5 adds conformational flexibility and reduces packing efficiency despite the increased molecular weight. The lower density correlates with the inability of the target compound to form a crystalline lattice at room temperature (no melting point reported), in contrast to the crystalline comparator. For procurement decisions, this implies different volumetric dosing requirements, different behavior in solid-form screening, and distinct compatibility with formulation matrices.

Molecular packing Formulation Crystallography

Dual Orthogonal Functional Handles vs. Single-Functional Analogs

The target compound is uniquely positioned among close analogs as it bears two chemically orthogonal functional groups: a free primary alcohol (–CH₂OH) at C4 and a methyl ether (–CH₂OCH₃) at C5 . The comparator (1-methyl-1H-1,2,3-triazol-4-yl)methanol (CAS 77177-21-0) possesses only the C4 hydroxymethyl group with no substituent at C5, limiting it to monofunctional derivatization . The analog 5-(methoxymethyl)-1-methyl-1H-1,2,3-triazole (CAS 2193067-87-5) bears only the C5 methoxymethyl group without the C4 alcohol, restricting its use to nucleophilic substitution or demethylation chemistry [1]. The target compound's dual functionality enables sequential chemoselective transformations: the alcohol can be oxidized to an aldehyde (cf. Ellanovalabs A8-2960, the aldehyde analog) or esterified, while the methyl ether can be selectively cleaved under Lewis acid conditions to reveal a second hydroxyl group, providing a divergent synthetic node inaccessible to either single-functional analog. This is supported by the commercial availability of multiple downstream derivatives sharing this scaffold, including the corresponding methanamine (CAS 1267321-42-5) and carboxylic acid (CAS 1267324-93-5) .

Divergent synthesis Orthogonal functionalization Building block utility

Batch QC & Analytical Verification vs. Untested Analogs

The target compound is supplied at 95% standard purity with batch-specific analytical data packages including NMR (¹H and/or ¹³C), HPLC purity assay, and GC analysis as offered by Bidepharm (Bide Pharmatech) . In contrast, many closely related triazole analogs—including 5-(methoxymethyl)-1-methyl-1H-1,2,3-triazole (CAS 2193067-87-5) and 5-(methoxymethyl)-1H-1,2,4-triazole (CAS 23159-59-3)—are often listed by smaller vendors without documented batch QC, relying solely on nominal purity claims without verifiable analytical traceability . For procurement in regulated or reproducibility-sensitive environments, the availability of batch-specific NMR, HPLC, and GC data reduces the risk of introducing unidentified impurities that could compromise downstream reactions or biological assay interpretation.

Quality control Batch consistency Reproducibility

1,2,3- vs. 1,2,4-Triazole Isomer Electronic & Target Differences

The target compound is a 1,2,3-triazole, which possesses a dipole moment of approximately 4.1 D, compared to ~5.6 D for the 1,2,4-triazole isomer series (e.g., 5-(methoxymethyl)-1H-1,2,4-triazole, CAS 23159-59-3) [1]. This intrinsic electronic difference alters hydrogen-bond acceptor/donor geometry and affects molecular recognition by biological targets. Notably, the 1,2,3-triazole scaffold is the core motif recognized by CYP51 (lanosterol 14α-demethylase) in antifungal drug design, whereas 1,2,4-triazole-based fungicides (e.g., tebuconazole, difenoconazole) engage the same target through a different binding mode due to altered nitrogen positioning [2]. The 1,2,3-triazole ring is also more resistant to metabolic N-oxidation than the 1,2,4-isomer, a documented advantage in medicinal chemistry programs [1]. Consequently, substituting a 1,2,4-triazole for this compound would produce a different pharmacological and metabolic profile, even with identical peripheral substituents.

Isomer selectivity Drug target specificity Bioisosterism

[5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methanol Application Scenarios


Divergent Medicinal Chemistry Library Synthesis

The compound's dual hydroxymethyl and methoxymethyl handles enable sequential chemoselective derivatization: the C4 alcohol can be oxidized to the corresponding aldehyde (a known commercial derivative, Ellanovalabs A8-2960) for reductive amination or Wittig chemistry, while the C5 methyl ether remains intact as a masked alcohol or solubility-modulating group . This orthogonal reactivity is not achievable with single-functional analogs such as (1-methyl-1H-1,2,3-triazol-4-yl)methanol (CAS 77177-21-0), which offers only the C4 hydroxymethyl group. Researchers building focused libraries of triazole-containing kinase inhibitors, CYP51 antifungals, or bromodomain ligands should prioritize this compound when the synthetic route requires two differentially addressable attachment points on the triazole core [1].

Antifungal Triazole Lead Optimization Precursor

The methoxymethyl-substituted 1,2,3-triazole scaffold has been validated in the design of novel CYP51-targeting antifungal agents, with structure–activity relationship studies demonstrating that the methoxymethyl side chain contributes to both target binding affinity and physicochemical properties [1]. The target compound, with its free hydroxymethyl group available for further derivatization (e.g., ester prodrug formation or conjugation to targeting moieties), serves as a versatile late-stage intermediate for antifungal lead optimization. The predicted pKa of 12.87 and the absence of a sharp melting point distinguish it from the crystalline des-methoxymethyl analog, offering different formulation and purification options during lead development.

Click Chemistry Building Block for Bioconjugation & Materials

While the target compound itself is a pre-formed triazole, its hydroxymethyl group is a well-precedented handle for installing azide or alkyne moieties, enabling subsequent copper-catalyzed azide–alkyne cycloaddition (CuAAC) for bioconjugation or polymer synthesis . The methoxymethyl group at C5 provides additional solubility in polar organic solvents compared to unsubstituted triazole analogs, a property documented for methoxymethyl-functionalized heterocycles in materials chemistry applications. The available batch QC (NMR, HPLC, GC) supports reproducible conjugation chemistry, where starting material purity directly affects product homogeneity.

Triazole Physicochemical Property Benchmarking Reference

The target compound occupies a distinct position in the triazole property space: with a predicted boiling point of 295.4 °C, density of 1.28 g/cm³, pKa of 12.87, and molecular weight of 157.17 g/mol , it fills a gap between the lighter, crystalline des-methoxymethyl analog (MW 113.12, mp 69–70 °C) and heavier, more complex triazole derivatives. Computational chemists and physical organic researchers requiring a 1,2,3-triazole with both electron-donating (methoxymethyl) and hydrogen-bonding (hydroxymethyl) substituents for validating predictive models should select this compound over the 1,2,4-triazole isomer (CAS 23159-59-3), as the 1,2,3-isomer's electronic profile (dipole ~4.1 D) is fundamentally different from the 1,2,4-series [2].

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